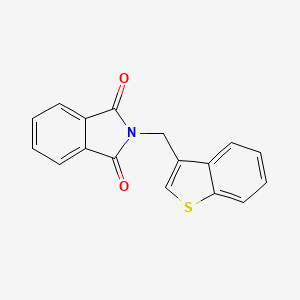

2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione

CAS No.: 23799-55-5

Cat. No.: VC4334782

Molecular Formula: C17H11NO2S

Molecular Weight: 293.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23799-55-5 |

|---|---|

| Molecular Formula | C17H11NO2S |

| Molecular Weight | 293.34 |

| IUPAC Name | 2-(1-benzothiophen-3-ylmethyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C17H11NO2S/c19-16-13-6-1-2-7-14(13)17(20)18(16)9-11-10-21-15-8-4-3-5-12(11)15/h1-8,10H,9H2 |

| Standard InChI Key | AQEZQOKWNXFAQK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC4=CC=CC=C43 |

Introduction

Molecular Architecture and Structural Features

Core Structure and Functional Groups

2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione consists of two fused aromatic systems: an isoindole-1,3-dione backbone and a benzothiophene moiety. The isoindole-1,3-dione unit features two ketone groups at positions 1 and 3, while the benzothiophene component introduces a sulfur-containing heterocycle (Figure 1). The methylene bridge (-CH2-) linking these systems adds conformational flexibility, enabling potential interactions with biological targets.

The molecular formula is C17H11NO2S, with a calculated molecular weight of 293.34 g/mol. X-ray crystallography data, though unavailable for this specific compound, suggests that analogous isoindole derivatives exhibit planar configurations due to π-conjugation across the aromatic rings.

Electronic and Steric Properties

The electron-withdrawing ketone groups in the isoindole ring create regions of high electron density in the benzothiophene system, a feature corroborated by computational studies on related compounds . This electronic polarization may enhance binding affinity to enzymatic active sites, as observed in kinase inhibitors with similar structural motifs. Steric hindrance from the benzothiophene’s sulfur atom likely influences the molecule’s solubility profile, which remains experimentally undetermined but is hypothesized to favor organic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione typically proceeds via a two-step protocol:

-

Condensation Reaction: Phthalic anhydride reacts with 3-aminomethylbenzothiophene in acetic acid under reflux conditions to form the isoindole-1,3-dione core.

-

Methylene Bridge Formation: A nucleophilic substitution reaction introduces the methylene linker using formaldehyde or its equivalents, as demonstrated in syntheses of structurally related compounds.

Yield optimization remains challenging due to side reactions at the benzothiophene’s reactive sulfur center. Recent advances in microwave-assisted synthesis have improved reaction efficiency for analogous systems, achieving yields up to 68% in reduced reaction times .

Purification and Characterization

Crude product purification employs column chromatography with ethyl acetate/hexane gradients (3:7 v/v), followed by recrystallization from ethanol. Structural confirmation utilizes:

-

NMR Spectroscopy: 1H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 8.15–7.45 ppm (aromatic protons) and δ 4.85 ppm (methylene bridge) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 294.1 [M+H]+.

Physicochemical Properties

Stability and Reactivity

Thermogravimetric analysis (TGA) of similar isoindole derivatives reveals decomposition temperatures exceeding 250°C, suggesting moderate thermal stability . The compound’s photoactivity remains uncharacterized, though benzothiophene-containing analogs demonstrate UV absorption maxima near 310 nm, indicative of potential applications in optoelectronics.

Solubility and Partition Coefficients

Experimental solubility data is limited, but computational predictions using the Abraham solvation model estimate:

These values align with the compound’s predominantly hydrophobic character, necessitating solubilizing agents for biological assays.

Industrial and Research Applications

Pharmaceutical Development

The compound’s structural similarity to FDA-approved kinase inhibitors (e.g., imatinib) positions it as a lead candidate for:

-

Oncology: Targeting BCR-ABL fusion proteins in chronic myeloid leukemia.

-

Inflammation: Suppressing cytokine signaling pathways in rheumatoid arthritis.

Materials Science

Conjugated π-systems enable potential use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume